Isomogroside V
Description
Structure
2D Structure
Properties
Molecular Formula |
C60H102O29 |
|---|---|
Molecular Weight |
1287.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1 |
InChI Key |
SQKPHECGTGXVQW-MRLZYGMXSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)O)C)C |
Origin of Product |
United States |
Isolation and Comprehensive Structural Characterization of Isomogroside V
Isolation Procedures from Siraitia grosvenorii Fruit
Isomogroside V is typically isolated from the fruit of Siraitia grosvenorii. The extraction process generally begins with obtaining a primary extract from the fruit. Various methods have been employed, including the use of aqueous ethanol (B145695) maxapress.com. Following initial extraction, purification steps are essential to isolate this compound from the complex mixture of compounds present in the fruit. Chromatographic techniques, such as those employing porous adsorbent resins, are commonly utilized to separate and purify this compound from other mogrosides and phytochemicals google.com. It is often identified as a minor sweet component, co-isolated with more abundant compounds like mogroside V maxapress.comresearchgate.netresearchgate.net.
Spectroscopic Elucidation of Chemical Structure
The precise chemical structure of this compound has been meticulously determined through a combination of advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aglycone and Glycosyl Moiety Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, has been instrumental in deciphering the structure of this compound researchgate.netgoogle.comgoogle.commdpi.comjst.go.jp. Standard 1D NMR experiments, including ¹H, ¹³C, and DEPT, provide fundamental information about the types of protons and carbons present. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing connectivity and spatial relationships between atoms researchgate.netgoogle.comgoogle.commdpi.comjst.go.jp.
These spectroscopic analyses have confirmed that the aglycone portion of this compound is mogrol (B2503665) researchgate.netgoogle.comgoogle.commdpi.comjst.go.jp. The glycosyl moieties, identified as glucose units, were analyzed to determine their sequence and linkage patterns within the oligosaccharide chains attached to the aglycone. NMR data revealed the presence of five glucose residues researchgate.netgoogle.comgoogle.commdpi.comjst.go.jp. Specifically, the characteristic chemical shifts and coupling constants of the anomeric protons (¹H NMR) and carbons (¹³C NMR) confirmed the presence of five β-D-glucopyranosyl units. The β-anomeric configuration of these glucose residues was further supported by coupling constants (³J H1,H2 typically between 7-8 Hz) and Nuclear Overhauser Effect (NOE) correlations researchgate.netgoogle.comgoogle.commdpi.com. All identified sugar residues were found to be in the pyranose form researchgate.netgoogle.comgoogle.com.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula and aiding in structural confirmation through fragmentation analysis. This compound has been assigned the molecular formula C₆₀H₁₀₂O₂₉, with a corresponding molecular weight of approximately 1287.65 Da google.comgoogle.com. Positive ion high-resolution electrospray ionization time-of-flight mass spectrometry (HR ESI-TOF MS) typically detects the protonated molecular ion [M+H]⁺ at m/z 1287.6530 google.comgoogle.com.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides fragmentation patterns that can be used to deduce structural features. Interestingly, the MS/MS fragmentation patterns of this compound are reported to be identical to those of mogroside V, highlighting the need for other analytical methods, such as NMR, to distinguish between these isomers google.comgoogle.com. Fragmentation analysis in general is a powerful tool for identifying unknown compounds by breaking them down into characteristic fragment ions, which can reveal substructures and confirm molecular formulas nih.govsavemyexams.commsu.edulibretexts.org.
Stereochemical Analysis of Glycosidic Linkages
A critical aspect of this compound's structure is the stereochemistry of its glycosidic linkages, which differentiate it from its isomer, mogroside V. The primary distinction lies in the linkage between glucose residues G-3 and G-4. In this compound, these residues are connected via a 1,4-β-glycosidic linkage, whereas in mogroside V, the linkage is 1,6-β-glycosidic google.comgoogle.com.
The stereochemistry of all glycosidic bonds in this compound has been confirmed as β. This is established through characteristic coupling constants observed in ¹H NMR spectra, specifically the ³J H1,H2 values for the anomeric protons, which are typically in the range of 7-8 Hz for β-linkages researchgate.netgoogle.comgoogle.commdpi.com. Additionally, NOE correlations from 2D NMR experiments provide further evidence for the spatial arrangement of the glycosidic bonds, confirming their β configuration researchgate.netgoogle.comgoogle.commdpi.com. The glucose residues themselves are of the D-configuration, as is standard for carbohydrates derived from natural plant sources google.comgoogle.com. The complete structural assignment for this compound is 3-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-mogrol-24-O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside researchgate.net.
Elucidating the Biosynthetic Pathway of Isomogroside V
Heterologous Biosynthesis and Metabolic Engineering Strategies
Metabolic engineering aims to produce Isomogroside V in alternative hosts, such as microorganisms or plants, to overcome limitations associated with its natural source, including low yield and complex cultivation. This involves the expression of genes encoding the necessary biosynthetic enzymes in a suitable chassis organism.
Microbial Chassis Systems for Mogrol (B2503665) Glycoside Production
Microbial hosts like Escherichia coli and Saccharomyces cerevisiae are commonly explored for the biosynthesis of complex natural products, including mogrol glycosides like this compound. Engineering these systems requires the introduction and functional expression of genes encoding enzymes for the entire pathway, from primary metabolism precursors to the final glycosylated product.
Key Steps and Challenges in Microbial Hosts:
Pathway Reconstruction: Identifying and cloning genes encoding enzymes for squalene (B77637) synthesis, cucurbitadienol (B1255190) cyclization (e.g., specific oxidosqualene cyclases), oxidative modifications (various CYPs), and glycosylation (UGTs) is essential. For this compound, specific enzymes responsible for the characteristic hydroxylations and the attachment of glucose moieties at the C3, C11, and C25 positions must be functionally expressed.
Precursor Supply: Enhancing the flux through the MVA or MEP pathways to increase the availability of IPP/DMAPP and subsequently squalene is often necessary. This can involve overexpressing key pathway enzymes (e.g., HMG-CoA reductase, mevalonate (B85504) kinase, IPP isomerase, farnesyl pyrophosphate synthase) or engineering regulatory mechanisms.
Enzyme Efficiency and Compatibility: Enzymes sourced from S. grosvenorii or other organisms may exhibit different optimal conditions or cofactor requirements when expressed in microbial hosts. Codon optimization, protein engineering, and the use of specific expression systems (e.g., yeast Pichia pastoris) are strategies employed to improve enzyme activity and compatibility. Identifying the correct UGTs responsible for regioselective glycosylation is particularly critical.
Product Accumulation and Toxicity: High intracellular concentrations of intermediates or the final product can be toxic or inhibit pathway enzymes. Strategies like precursor channeling, dynamic pathway regulation, or engineering export mechanisms might be needed.
Research Findings in Microbial Systems:
Studies have focused on reconstituting parts of the mogrol biosynthesis pathway. For instance, efforts have been made to express squalene synthase (SS) and oxidosqualene cyclase (OSC) enzymes capable of producing cucurbitadienol in E. coli. Subsequent steps involving specific P450s and UGTs are more challenging due to the complexity and potential low activity of these enzymes in a heterologous context.
Table 1: Comparison of Mogrol Glycoside Biosynthesis Efforts in Microbial Hosts
| Chassis Host | Key Pathway Steps Reconstituted | Reported Yield (Example) | Key Challenges Addressed/Observed | Reference |
| E. coli | MVA pathway enhancement, Squalene synthesis, Cucurbitadienol cyclization | Low (nmol/L to µmol/L range) | P450/UGT expression & activity, Cofactor availability, Substrate/product solubility/toxicity | |
| Saccharomyces cerevisiae | MVA pathway optimization, Squalene synthesis, Cucurbitadienol cyclization | Moderate (µmol/L range) | Heterologous P450/UGT functional expression, Pathway balancing, ER localization for CYPs | |
| Pichia pastoris | (Potential) MVA pathway, Squalene synthesis | Data specific to this compound limited | High-level protein expression capabilities, Post-translational modifications, ER protein folding |
Note: Yields are highly variable depending on the specific engineered pathway segment and experimental conditions.
Plant Chassis for Mogroside Synthesis
Utilizing plant systems, such as model plants (Arabidopsis thaliana) or potentially the native host itself through genetic modification, offers an alternative approach for this compound biosynthesis. Plant cells possess sophisticated cellular machinery, including organelles like the endoplasmic reticulum (ER) and Golgi apparatus, which are crucial for the proper folding, modification, and transport of membrane-associated enzymes like P450s and glycosyltransferases.
Key Steps and Challenges in Plant Hosts:
Genetic Transformation: Introducing the genes encoding the this compound biosynthetic pathway into plant cells via methods like Agrobacterium-mediated transformation or particle bombardment. Stable integration and expression are required.
Subcellular Compartmentation: Ensuring enzymes are targeted to the correct cellular compartments (e.g., ER for P450s, cytosol/ER/vacuole for UGTs) is vital for pathway function. This often requires specific N-terminal signal peptides or retention sequences.
Metabolic Integration: Integrating the heterologous pathway without disrupting essential host metabolic processes is critical. Overexpression of primary metabolism enzymes might be needed to boost precursor supply, but this needs careful balancing.
Enzyme Expression Levels: Achieving sufficient expression levels for all pathway enzymes, particularly the multiple CYPs and UGTs involved in this compound synthesis, can be challenging due to potential gene silencing or low transcriptional/translational efficiency.
Product Accumulation: Identifying where the final product accumulates (e.g., vacuole, cell wall) and developing methods for efficient extraction are important considerations for downstream processing.
Research Findings in Plant Systems:
Research in plant metabolic engineering has successfully produced various terpenoids and their glycosides. Applying these principles to this compound involves expressing the necessary S. grosvenorii genes in plants like Arabidopsis. Studies might focus on expressing key rate-limiting enzymes or specific branches of the pathway to increase the pool of intermediates or produce novel glycosylated derivatives. For example, expressing a cucurbitadienol synthase in Arabidopsis could serve as a starting point for further engineering.
Table 2: Considerations for this compound Biosynthesis in Plant Chassis
| Chassis Plant | Potential Advantages | Key Engineering Targets | Potential Challenges | Reference |
| Arabidopsis thaliana | Well-characterized genetics, Rapid life cycle, Established transformation protocols | Expression of specific CYPs, UGTs; Enhancing precursor flux (MVA pathway) | Low yield, Potential pathway interference, Difficulty in identifying all necessary enzymes | |
| Nicotiana benthamiana | Transient expression systems, High biomass potential | Functional expression screening of P450s and UGTs | Transient nature limits accumulation, Integration challenges for stable production | |
| Siraitia grosvenorii (engineered) | Native context, Potential for pathway optimization | Overexpression of rate-limiting enzymes, Knockdown of competing pathways | Low transformation efficiency, Long breeding cycles, Limited understanding of endogenous regulation |
Note: Specific yields of this compound in engineered plants are often not reported or are below detectable limits in early studies.
The development of robust heterologous production systems for this compound requires a deep understanding of its intricate biosynthetic pathway and the application of advanced metabolic engineering techniques tailored to the chosen microbial or plant chassis.
Advanced Analytical Methodologies for Isomogroside V Quantification and Profiling
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are fundamental for the separation of Isomogroside V from a complex mixture of other mogrosides and phytochemicals present in monk fruit extracts. The structural similarity among mogrosides presents a significant analytical challenge, requiring high-resolution separation methods.
High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a valuable tool for the analysis of mogrosides, including this compound. This technique offers several advantages, such as the ability to analyze multiple samples simultaneously, cost-effectiveness, and the requirement of minimal solvent for the mobile phase.
A developed HPTLC method for the analysis of 13 mogrosides, including this compound, in monk fruit products utilized a specific stationary and mobile phase to achieve separation. The validation of such HPTLC methods typically involves assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the results. For instance, the precision of an HPTLC method can be evaluated through intraday and interday precision studies, with acceptance criteria for the relative standard deviation (%RSD) typically being low. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method.
Table 1: Illustrative HPTLC Method Parameters for Mogroside Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica (B1680970) gel 60 F254 HPTLC plates |
| Mobile Phase | A mixture of solvents such as Chloroform: Methanol: Acetic acid in a specific ratio (e.g., 8:1.5:0.5 v/v/v) |
| Detection Wavelength | Typically in the UV range, for example, 212 nm |
| Data Analysis | Densitometric scanning using a TLC scanner with appropriate software |
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantification of this compound. Various HPLC methods have been developed, often utilizing reversed-phase chromatography with a C18 column. The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724).
Due to the lack of a strong chromophore in the this compound molecule, detection can be challenging with standard UV detectors. Therefore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are often employed to improve sensitivity and quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) has also been utilized, offering a different selectivity for the separation of these polar glycosides.
Table 2: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Primesep AP, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile, Water, and Acetic Acid |
| Flow Rate | 1.0 ml/min |
| Detection | ELSD, with nebulizer and evaporator temperatures at 50°C |
Hyphenated Techniques for Comprehensive Profiling
To achieve a more comprehensive understanding of the mogroside profile in a sample, chromatographic techniques are often coupled with mass spectrometry. These hyphenated techniques provide not only quantitative data but also structural information, aiding in the unambiguous identification of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the characterization and quantification of this compound. These methods offer high sensitivity and selectivity, allowing for the detection of this compound even at low concentrations in complex matrices like rat plasma.
In a typical LC-MS/MS analysis of this compound, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique, and the analysis is often performed in the negative ion mode. For quantification, selected reaction monitoring (SRM) is employed, which involves monitoring a specific precursor ion to product ion transition, thereby enhancing the specificity of the analysis. For this compound, a common transition monitored is m/z 1285.6 → 1123.7.
Table 3: LC-MS/MS Parameters for the Determination of this compound in Rat Plasma
| Parameter | Description |
|---|---|
| LC Column | Shiseido Capcell Pak UG120 C18 (2.0 × 50 mm, 3.0 µm) |
| Mobile Phase | Methanol: water (60:40, v/v) with an isocratic elution |
| Ionization Mode | Negative-ion electrospray ionization |
| MS/MS Transition | m/z 1285.6 → 1123.7 for this compound |
| Linear Range | 96.0–96000 ng/mL |
| Limit of Quantitation (LOQ) | 96.0 ng/mL |
The large datasets generated by chromatographic techniques, especially when analyzing multiple samples, can be effectively processed using chemometric analysis. This approach allows for the differentiation of samples based on their chemical profiles.
In the context of this compound, HPTLC combined with chemometric analysis has been used to compare the chemical components of monk fruit products processed by different drying methods. By analyzing the chromatographic fingerprints, it was possible to distinguish between samples dried at high and low temperatures. The results indicated that the contents of this compound, along with Mogroside V and 11-oxo-mogroside V, were higher in monk fruits dried at low temperatures. This demonstrates the utility of integrating chromatographic data with chemometrics for quality evaluation and process optimization.
Specialized Methods for Targeted Analysis
Beyond standard chromatographic techniques, specialized methods have been developed for the targeted analysis of this compound, often focusing on improving sample preparation and extraction efficiency.
One such method is micelle-mediated cloud-point extraction (CPE). This technique has been employed for the extraction and preconcentration of Mogroside V prior to HPLC-UV analysis. The method is considered environmentally friendly as it reduces the use of toxic organic solvents. The principle of CPE involves the use of a nonionic surfactant which, upon heating, forms a surfactant-rich phase that can effectively extract the analyte of interest. This preconcentration step can enhance the sensitivity of the subsequent chromatographic analysis.
Micelle-Mediated Cloud-Point Extraction Methodologies
Micelle-mediated cloud-point extraction (CPE) has emerged as a green and efficient sample pre-treatment technique for the extraction and preconcentration of this compound from Siraitia grosvenorii. nih.gov This method presents a favorable alternative to conventional solvent extraction, which often involves large quantities of toxic and volatile organic solvents. nih.gov The CPE process is founded on the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature, known as the cloud point. nih.gov Above this temperature, the micellar solution separates into a small, surfactant-rich phase that can entrap analytes, and a larger, aqueous phase. nih.gov
In the context of this compound analysis, a method utilizing the non-ionic surfactant Genapol® X-080 has been successfully developed. nih.gov This procedure, when coupled with high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, provides a simple and sensitive approach for the determination of this compound. nih.govmdpi.com The chromatographic separation is typically achieved on a C18 column with a gradient elution of acetonitrile and water, and detection at 203 nm. nih.gov
Key performance metrics of the micelle-mediated cloud-point extraction for this compound are summarized below, demonstrating its effectiveness as a pre-concentration technique. nih.gov
| Parameter | Value |
| Pre-concentration Factor | ~10.8 |
| Extraction Yield | 80.7% |
| Limit of Detection (LOD) | 0.75 µg/mL |
| Limit of Quantification (LOQ) | 2 µg/mL |
| Intra-day Precision (RSD) | < 8.68% |
| Inter-day Precision (RSD) | < 5.78% |
| Recoveries | 85.1% - 103.6% |
The data indicates that this methodology is not only environmentally friendly but also robust and reliable for the routine analysis of this compound in herbal extracts. nih.gov
Immobilized Receptor Chromatography for Bioactivity Screening
Immobilized receptor chromatography is a powerful technique that integrates the principles of affinity chromatography with bioactivity screening. bio-rad.com This method utilizes the specific binding interaction between a drug target, such as a receptor, and a potential ligand to identify bioactive compounds from complex mixtures. bio-rad.com For this compound, this advanced methodology has been employed to screen for its activity at the β2-adrenergic receptor (β2-AR). nih.gov
A strategy was developed where the β2-AR was immobilized onto an amino-microsphere to create a receptor-based chromatographic column. nih.govnih.gov This column was then integrated into an HPLC system to screen for β2-AR-targeted compounds directly from the aqueous extract of Siraitia grosvenorii. nih.gov Through this high-throughput screening method, this compound was successfully identified as a bioactive compound that targets the β2-AR. nih.govnih.gov
Further investigation into the interaction revealed that this compound acts as an agonist of the β2-AR. nih.gov This was demonstrated by the compound's ability to induce relaxation of pre-contracted tracheal strips in a concentration-dependent manner, an effect that was nullified in the presence of a specific β2-AR inhibitor, ICI 118551. nih.gov These findings suggest that the bronchodilator activities of this compound are mediated through the β2-adrenergic receptor. nih.gov
The pharmacokinetic properties of this compound were also assessed, indicating its potential as a druggable compound for respiratory conditions such as asthma, which are mediated by β2-AR. nih.govnih.gov
| Pharmacokinetic Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 45 min |
| Elimination Half-life (t1/2) | 138.5 min |
This application of immobilized receptor chromatography showcases its utility in rapidly identifying and characterizing the bioactivity of natural products like this compound, thereby accelerating the drug discovery process. nih.gov
Factors Influencing the Natural Occurrence and Content of Isomogroside V
Impact of Fruit Maturation and Developmental Stages on Isomogroside V Levels
The accumulation of this compound within Siraitia grosvenorii fruits is a dynamic process that changes significantly throughout the fruit's development. Mogrosides are generally absent in very young fruits, with their synthesis and accumulation occurring as the fruit matures pnas.org. Early developmental stages are characterized by the presence of less sweet or bitter mogrosides, such as Mogroside II E and Mogroside III, which serve as precursors mdpi.comnih.govresearchgate.netnih.gov.
As the fruit progresses through maturation, a series of glycosylation reactions converts these precursor compounds into sweeter, more highly glycosylated forms, with Mogroside V becoming a predominant component mdpi.comresearchgate.net. Studies indicate that Mogroside V begins to appear and increase notably after approximately 50-70 days post-pollination (DAP) and reaches its peak concentration around 85-90 DAP, after which it tends to stabilize researchgate.netmdpi.comnih.gov. Research has shown that at 80 DAP, Mogroside-V content can be around 0.69% on a dry weight basis researchgate.net. The total mogroside content may remain relatively constant during later stages of development, with the composition shifting towards more highly glycosylated, sweeter compounds like Mogroside V pnas.org. Therefore, the optimal harvest time is critical for maximizing this compound content, with stages around 75-90 DAP being recommended mdpi.comresearchgate.net.
Mogroside V Content During Fruit Development
| Developmental Stage (Days After Pollination - DAP) | Mogroside V Content (Approximate %) | Source |
| 3-50 DAP | 0.057 – 0.083 | researchgate.net |
| 50-70 DAP | Rapid increase to ~2.150 | researchgate.net |
| 70-85 DAP | Levels off/stabilizes | researchgate.netnih.gov |
| 85 DAP onwards | Stable at ~2.700 | researchgate.net |
| 80 DAP (dry weight) | 0.69 | researchgate.net |
Post-Harvest Processing Effects on this compound Concentration
Low-Temperature Drying versus Traditional Hot-Air Drying Methods
Drying is a common post-harvest treatment for monk fruit to reduce moisture content and prevent spoilage. However, the temperature used during drying can impact the stability and content of mogrosides. Comparative studies indicate that low-temperature drying (LT) methods, such as freeze-drying or vacuum drying, generally preserve higher levels of this compound and other key sweet mogrosides compared to traditional hot-air drying (HT) methods researchgate.netresearchgate.netfrontiersin.orgnih.gov. This preservation is likely due to the reduced thermal degradation of enzymes involved in mogroside biosynthesis or the degradation of mogrosides themselves at elevated temperatures frontiersin.orgnih.gov. Samples dried at low temperatures consistently show significantly higher concentrations of this compound, 11-oxo-mogroside V, and this compound than those subjected to hot-air drying researchgate.netresearchgate.netfrontiersin.orgnih.gov.
Influence of Processing Conditions on Mogroside Composition
Beyond drying temperature, other processing conditions such as post-ripening treatments, extraction parameters, and purification steps can influence the final mogroside composition. For example, post-ripening of fruits at controlled temperatures (e.g., 35°C for two weeks) has been shown to promote the accumulation of sweet mogrosides, with Mogroside V content increasing by up to 80% nih.govmdpi.com. Extraction methods, including temperature, solvent choice, and extraction time, are optimized to maximize the recovery of sweet components like this compound from the fruit matrix mdpi.comgoogleapis.com. While this compound exhibits stability under heat and acidic conditions within certain ranges, prolonged exposure to high temperatures or harsh processing can still lead to degradation or conversion into less desirable compounds, thus affecting the final concentration and purity biosynth.com.
Compound List:
this compound
Mogroside V
Mogroside II E
Mogroside III
Mogroside III E
Mogroside IV
Mogroside IV A
Mogroside IV E
Mogroside VI
Siamenoside I
11-oxo-mogroside V
11-epi-mogroside V
11-deoxymogroside V
11-oxo-mogroside VI
Mogroside VIA
Mogroside VIB
11-O-Siamenoside I
Mogroside IIA1
Mogroside IIA2
Mogroside IIIA1
Mogroside IIIA2
Mogroside IIIE
Mogroside IA1
Extraction and Purification Strategies for Isomogroside V
Conventional Solvent Extraction Techniques
Conventional solvent extraction remains a foundational method for obtaining crude extracts rich in mogrosides. This approach typically involves maceration or refluxing of the dried Siraitia grosvenorii fruit with various solvents.
Water Extraction: Hot water extraction is a simple and cost-effective method. For instance, extracting with water at 80°C for 4 hours yielded approximately 1.4% with a purity of 18.58% maxapress.com. Another study reported a yield of 1.8% with 86% purity when water extraction was combined with membrane separation maxapress.commaxapress.com.
Ethanol-Water Mixtures: Using aqueous ethanol (B145695) solutions, particularly 40% to 70% ethanol, has also been explored. A 70% ethanol solution at 80°C for 4 hours yielded 0.5% with a purity of 94.18% after subsequent purification maxapress.com. Using 40% ethanol at 60°C for 6 minutes resulted in a yield of 0.8% with 52.02% purity .
Table 1: Conventional Solvent Extraction Parameters and Yields for Mogrosides
| Solvent | Temperature (°C) | Duration (h/min) | Solid/Liquid Ratio | Extraction Frequency | Yield (%) | Purity (%) | Reference |
| Water | 80 | 4 h | 1:3 | 3 | 1.4 | 18.58 | maxapress.com |
| 40% Ethanol | 60 | 6 min | Not specified | Not specified | 0.8 | 50.02 | |
| 70% Ethanol | 80 | 4 h | 1:4 | 3 | 0.5 | 94.18 | maxapress.commaxapress.com |
| Water | Ambient | 2.5 min | 1:12 | 3 | 0.47 | 96.1 | maxapress.com |
| Water | 60 (Boiled) | 3-5 h | 1:3 | 3 | 1.8 | 86 | maxapress.commaxapress.com |
Note: Purity figures often refer to the total mogroside content or the extract purity after initial purification steps.
Advanced Extraction Technologies
Advanced extraction technologies offer improved efficiency, reduced extraction times, and often higher yields compared to conventional methods.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to rapidly heat the solvent and disrupt plant cell walls, enhancing mass transfer and extraction efficiency.
Studies have shown that MAE can significantly improve mogroside yields. For instance, using water with a microwave power of 750 W for 15 minutes at a 1:8 solid/liquid ratio yielded 0.73%, outperforming traditional hot water extraction maxapress.com.
Another optimization using water at 638 W for 25 minutes with a 1:30 solid/water ratio, extracted twice, achieved a yield of 1.31% maxapress.com.
Using 40% ethanol as a solvent with microwave power of 495 W for 6 minutes at a 1:30 solid/liquid ratio resulted in a yield of 0.8% maxapress.com.
Table 2: Microwave-Assisted Extraction (MAE) Parameters and Yields for Mogrosides
| Solvent | Microwave Power (W) | Duration (min) | Solid/Liquid Ratio | Extraction Frequency | Yield (%) | Reference |
| Water | 750 | 15 | 1:8 | 1 | 0.73 | maxapress.com |
| Water | 638 | 25 | 1:30 | 2 | 1.31 | maxapress.com |
| 40% Ethanol | 495 | 6 | 1:30 | 1 | 0.8 | maxapress.com |
Flash extraction is a rapid and efficient technique that involves high-speed homogenization. This method has demonstrated high yields of mogroside extracts.
Optimized flash extraction conditions, such as a material-liquid ratio of 1:25, a speed of 6000 rpm, at 60°C for 10 minutes, yielded 8.6% of mogroside extract with a purity exceeding 92% researchgate.netajol.info.
Variations in parameters, like a material-liquid ratio of 1:20 (g/mL), blade speed of 6000 r/min, temperature of 40°C, and an extraction time of 7 minutes, achieved a mogroside yield of 6.9% with a purity above 92% mdpi.com.
Table 3: Flash Extraction Parameters and Yields for Mogrosides
| Material-Liquid Ratio | Blade Speed (r/min) | Temperature (°C) | Extraction Time (min) | Yield (%) | Purity (%) | Reference |
| 1:25 | 6000 | 60 | 10 | 8.6 | >92 | researchgate.netajol.info |
| 1:20 | 6000 | 40 | 7 | 6.9 | >92 | mdpi.com |
Chromatographic Purification and Separation Techniques
Following initial extraction, further purification steps are necessary to isolate Isomogroside V with high purity. Chromatographic techniques, particularly those employing macroporous resins, are widely used.
Macroporous resins are effective for the preliminary purification and enrichment of mogrosides due to their high adsorption capacity, selectivity, and reusability.
D101 Macroporous Resin: This resin has been widely used for mogroside purification. Elution with 20-50% ethanol has been shown to increase the purity of mogrosides from 19.47% to 69.24% . Using D101 resin with 70% aqueous ethanol for elution after extraction yielded a crude extract with a total mogroside content of 94.18% maxapress.com.
HZ 806 Resin: This resin has demonstrated good adsorption and desorption capacities for mogroside V. Separation using HZ 806 with 40% aqueous ethanol as the mobile phase resulted in a purity of 10.7% from an initial crude extract mdpi.comresearchgate.netnih.gov.
SiO₂-GP-APBA: Boronic acid-functionalized silica (B1680970) gel (SiO₂-GP-APBA) has also been employed, increasing mogroside V purity from 35.67% to 76.34% mdpi.com.
Table 4: Macroporous Resin Adsorption Purification of Mogrosides
| Resin Type | Elution Solvent | Initial Purity (%) | Final Purity (%) | Purification Factor | Reference |
| D101 | 20-50% Ethanol | 19.47 | 69.24 | ~3.5x | |
| D101 | 70% Aqueous Ethanol | Not specified | 94.18 | Not specified | maxapress.com |
| HZ 806 | 40% Aqueous Ethanol | Not specified | 10.7 | ~15.1x | mdpi.comresearchgate.netnih.gov |
| SiO₂-GP-APBA | pH 7 Aqueous Solution | 35.67 | 76.34 | ~2.1x | mdpi.com |
Membrane separation technologies, such as ultrafiltration (UF) and nanofiltration (NF), offer environmentally friendly alternatives for purifying mogrosides, often avoiding the use of organic solvents.
Ultrafiltration (UF) and Nanofiltration (NF): These techniques can be used to remove high-molecular-weight impurities. For example, UF (20,000 Da cutoff) and NF (3,000 Da cutoff) were employed to increase mogroside purity to 65% . Combining water extraction with UF membrane separation has also been reported to yield 1.8% with 86% purity maxapress.com.
Enzyme-assisted water extraction followed by UF and NF, and then decolorization using a resin column, represents an environmentally friendly process suitable for large-scale production maxapress.com.
While specific quantitative data for this compound purity solely from membrane separation are less detailed in the reviewed literature, these technologies are recognized for their role in concentrating and purifying bioactive compounds, often as a pre-purification step before chromatographic methods or as a final polishing step.
Compound List:
this compound
Molecular and Cellular Mechanisms of Pharmacological Activities of Mogrosides Including Isomogroside V
Anti-inflammatory Pathways and Cellular Targets
Isomogroside V demonstrates significant anti-inflammatory capabilities by interfering with critical signaling cascades that drive inflammatory processes.
This compound has been shown to effectively suppress the production of key pro-inflammatory cytokines. Studies indicate that it significantly inhibits the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-2 (IL-2), and Interleukin-6 (IL-6) nih.gov. These cytokines are pivotal mediators of the inflammatory cascade, contributing to cellular damage and the progression of various inflammatory diseases mdpi.compneumon.org. Research on related mogrosides, such as Mogroside IIIE, has also demonstrated a reduction in TNF-α, IL-1β, and IL-6 levels in cellular models of inflammation dovepress.com. Furthermore, Mogroside V has been observed to lower levels of IL-4, IL-5, and IL-13, which are associated with allergic inflammation, such as in experimental asthma models emerald.com.
| Cytokine | Effect of this compound (or related Mogrosides) | Citation(s) |
| TNF-α | Inhibition of production | nih.gov |
| IL-1β | Inhibition of production | nih.govdovepress.com |
| IL-2 | Inhibition of production | nih.gov |
| IL-6 | Inhibition of production | nih.govdovepress.com |
| IL-4 | Reduction in levels | emerald.com |
| IL-5 | Reduction in levels | emerald.com |
| IL-13 | Reduction in levels | emerald.com |
A primary mechanism through which this compound exerts its anti-inflammatory effects is by inhibiting the activation of Nuclear Factor kappa B (NF-κB) nih.govchemfaces.com. NF-κB is a transcription factor that plays a central role in regulating genes involved in inflammation, immunity, and cell survival nih.govwikipedia.org. This compound interferes with the NF-κB signaling pathway, potentially by inhibiting the activation, generation, and expression of this transcription factor nih.govchemfaces.com. This inhibition can prevent the downstream transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) emerald.com. Mogrosides, in general, have been shown to hinder NF-κB transcriptional effects by interfering with pathways like PI3K/Akt/IKK and MAPK activation emerald.comnih.gov.
Antioxidant Mechanisms and Oxidative Stress Mitigation
This compound is recognized for its potent antioxidant properties, which are crucial for protecting cells from damage induced by oxidative stress.
This compound exhibits direct free radical scavenging activity, particularly against hydroxyl radicals (-OH) researchgate.net. Research has shown that this compound and related compounds like 11-oxo-mogroside V possess inhibitory activity against various ROS, including superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (-OH) researchgate.netmdpi.com. Notably, this compound is more effective at scavenging hydroxyl radicals compared to 11-oxo-mogroside V, while the latter shows higher activity against superoxide anion and hydrogen peroxide researchgate.net. Furthermore, these compounds have demonstrated the ability to inhibit hydroxyl radical-induced DNA damage researchgate.netmdpi.com. This capacity to neutralize free radicals and protect against DNA damage underscores their role in preventing cellular injury and potentially mitigating age-related conditions and chronic diseases researchgate.netmdpi.comphcogj.com.
| ROS Type | This compound Activity (EC₅₀, μg/mL) | 11-oxo-mogroside V Activity (EC₅₀, μg/mL) | Citation(s) |
| -OH | 48.44 | 146.17 | researchgate.net |
| O₂⁻ | Not specified (less active than 11-oxo) | 4.79 | researchgate.net |
| H₂O₂ | Not specified (less active than 11-oxo) | 16.52 | researchgate.net |
| -OH-induced DNA damage | Not specified (less active than 11-oxo) | 3.09 | researchgate.net |
Beyond direct radical scavenging, this compound modulates cellular antioxidant defense mechanisms. It promotes the anti-oxidative stress capacity of cells, such as skin fibroblasts, by enhancing the activity of endogenous antioxidant enzymes researchgate.netnih.govnih.gov. Treatment with this compound has been shown to increase the activity of superoxide dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT) in cells exposed to oxidative agents like H₂O₂ nih.govnih.gov. These enzymes are critical for detoxifying harmful ROS and protecting cellular components from oxidative damage. Consequently, this compound reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, thereby enhancing cellular resilience against oxidative insults nih.govnih.gov.
Restoration of Oocyte Maturation and Cytoskeletal Integrity under Oxidative Stress
Oxidative stress is a significant factor contributing to the deterioration of oocyte quality and female fertility. This compound has demonstrated a protective effect against such damage. Studies have shown that MV supplementation can restore defective oocyte maturation and cumulus cell expansion that are compromised by oxidative agents like hydrogen peroxide (H₂O₂) nih.gov. Furthermore, MV has been observed to promote oocyte cytoplasmic maturation by preventing the aberrant distribution of cortical granules and supports nuclear maturation by preserving the integrity of the cytoskeleton nih.gov. In models of benzo(a)pyrene (BaP) exposure, MV treatment significantly alleviated BaP-induced defects in oocyte maturation, including abnormalities in spindle formation and chromosome alignment, reduced acetylated tubulin levels, and damaged actin polymerization frontiersin.orgnih.gov. MV also mitigated increased intracellular reactive oxygen species (ROS) levels, DNA damage, and early apoptosis in oocytes exposed to oxidative stress frontiersin.orgnih.govaging-us.com. The mechanism underlying these protective effects may involve the upregulation of SIRT1, which helps reduce ROS levels and alleviate abnormal spindle organization and chromosome misalignment in aged oocytes aging-us.com.
Antihyperglycemic Modalities at the Molecular Level
This compound exhibits potential in managing hyperglycemia through several molecular mechanisms, primarily related to insulin (B600854) secretion and carbohydrate metabolism.
Mechanisms of Insulin Release Modulation
Research indicates that this compound can modulate insulin release from pancreatic beta cells. In vitro studies using rat insulinoma cell lines have shown that Mogroside V (MG-V) can stimulate insulin secretion researchgate.net. This stimulation of insulin release from beta cells may contribute to its antihyperglycemic effects by enhancing glucose uptake and utilization. Crude mogroside V has also been shown to reduce serum glucose levels in diabetic animal models, further supporting its role in glucose homeostasis researchgate.net.
Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-glucosidase)
The inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase, is a key strategy for managing postprandial hyperglycemia. Mogrosides, a class of compounds to which this compound belongs, have demonstrated inhibitory activity against α-glucosidase researchgate.net. Enzyme inhibition assays and molecular docking studies have confirmed that certain mogrosides possess the ability to interact with and inhibit α-glucosidase, thereby slowing down carbohydrate digestion and reducing glucose absorption into the bloodstream researchgate.net. While specific IC₅₀ values for this compound against α-glucosidase are not detailed in all sources, the general class of mogrosides shows this inhibitory potential, suggesting a role for this compound in this mechanism researchgate.net.
Anticarcinogenic and Antitumor Mechanisms
This compound has garnered attention for its potential anticancer properties, with preclinical evidence suggesting its efficacy in inhibiting tumor growth through various molecular pathways.
Preclinical Evidence of Tumor Growth Inhibition
Preclinical studies have provided evidence for the antitumor activity of Mogroside V. It has been shown to inhibit the proliferation and survival of pancreatic cancer cells in both in vitro and in vivo models mdpi.com. This inhibitory activity is associated with promoting apoptosis and inducing cell cycle arrest in cancer cells, potentially by modulating signaling pathways such as STAT3 and affecting cell cycle regulators like CCND1, CCNE1, CDK2, CDKN1A, and CDKN1B mdpi.com. Mogroside V has also been reported to possess general anticancer effects mdpi.com.
Network Pharmacology and Molecular Docking for Target Identification
Network pharmacology and molecular docking studies have been employed to identify the molecular targets and mechanisms underlying the pharmacological actions of this compound, particularly in complex diseases like cancer and in combination with other conditions. These analyses have identified several key protein targets associated with this compound's potential therapeutic effects.
Table 1: Identified Molecular Targets of this compound via Network Pharmacology
| Target Protein | Biological Relevance |
| VEGFA | Angiogenesis, cell growth, wound healing, cancer |
| JUN | Cell proliferation, differentiation, apoptosis, inflammation, cancer |
| IL2 | Immune response, T-cell proliferation, cancer immunotherapy |
| HSP90AA1 | Protein folding, cellular stress response, cancer cell survival |
| AR | Androgen receptor, hormone signaling, prostate cancer |
| PRKCB | Protein kinase C beta, cell signaling, proliferation, apoptosis, cancer |
| TLR9 | Toll-like receptor 9, immune sensing, inflammation, cancer |
| TLR7 | Toll-like receptor 7, immune sensing, inflammation, cancer |
| STAT3 | Signal transducer and activator of transcription 3, cell growth, survival, cancer |
| PRKCA | Protein kinase C alpha, cell signaling, proliferation, apoptosis, cancer |
Network pharmacology analyses have identified these proteins as core targets for Mogroside V, suggesting its potential to modulate multiple biological processes involved in disease pathogenesis mdpi.comresearchgate.netnih.gov. Molecular docking studies have further corroborated these findings, indicating favorable binding interactions between this compound and these target proteins, notably VEGFA mdpi.comnih.gov. These identified targets highlight the pleiotropic nature of this compound's action, potentially impacting immune responses, cell signaling, and growth pathways relevant to cancer and other inflammatory conditions.
Compound List:
this compound (MV)
Mogroside V (MG-V)
Mogrosides
Hydrogen Peroxide (H₂O₂)
Benzo(a)pyrene (BaP)
Lipopolysaccharide (LPS)
SIRT1
VEGFA (Vascular Endothelial Growth Factor A)
JUN
IL2 (Interleukin 2)
HSP90AA1 (Heat Shock Protein 90 Alpha Class Antibody 1)
AR (Androgen Receptor)
PRKCB (Protein Kinase C Beta)
TLR9 (Toll-Like Receptor 9)
TLR7 (Toll-Like Receptor 7)
STAT3 (Signal Transducer and Activator of Transcription 3)
PRKCA (Protein Kinase C Alpha)
Acarbose
Structure Activity Relationship Studies and Chemical Derivatization of Isomogroside V
Correlating Structural Features with Biological Activities
The biological activities of Isomogroside V and related mogrosides are intrinsically linked to their molecular architecture, particularly the nature and number of glycosidic units attached to the mogrol (B2503665) aglycone. The degree of glycosylation is a primary determinant of sweetness. This compound, which possesses five glucose units, is estimated to be approximately 500 times sweeter than a 0.5% sucrose (B13894) solution. nih.gov This high level of sweetness is a common feature among highly glycosylated mogrosides. researchgate.net
In contrast, the metabolites of this compound, which are formed through hydrolysis by digestive enzymes and gut microbiota, exhibit different biological activities. Pharmacokinetic studies have shown that parent mogrosides like this compound are minimally absorbed systemically. Instead, they are metabolized to the common aglycone, mogrol, and its mono- and di-glucoside derivatives. researchgate.net For instance, mogroside IIE, a significant metabolite of mogroside V, has been identified in various organs and is thought to contribute to the in vivo bioactivities observed after mogroside V consumption. researchgate.net
Recent research has begun to explore the structure-activity relationships of various mogrosides and their aglycones concerning other biological effects, such as anti-inflammatory properties. Studies comparing a range of triterpenoids from S. grosvenorii have indicated that derivatives with fewer glucosyl groups, and even the aglycone itself, may be more potent in certain biological assays. For example, 11-oxo-mogrol demonstrated significant anti-inflammatory activity by modulating the PI3K/AKT signaling pathway. researchgate.net This suggests that while extensive glycosylation is key for sweetness, the aglycone and less glycosylated forms may be more effective for other therapeutic applications.
| Compound | Number of Glucose Units | Relative Sweetness (compared to 0.5% sucrose) |
|---|---|---|
| This compound | 5 | ~500 times |
| Mogroside V | 5 | 250-425 times |
| Siamenoside I | 4 | ~563 times |
| Mogroside IV | 4 | ~392 times |
Biotransformation and Enzymatic Modifications for Novel Derivative Synthesis
Enzymatic modification represents a powerful and highly specific tool for the structural diversification of this compound, enabling the synthesis of novel derivatives with altered properties. These biotransformations can involve either the removal or the addition of sugar moieties.
Enzymatic Deglycosylation: Hydrolysis using specific enzymes can selectively remove glucose units from the mogroside scaffold. For example, β-glucosidase has been effectively used to convert mogroside V into less glycosylated derivatives. nih.gov In a typical enzymatic hydrolysis process, the highly glycosylated mogroside V is first converted into intermediates like siamenoside I and mogroside IV, and eventually to mogroside IIIE. nih.gov This controlled deglycosylation is valuable for producing specific mogrosides that may have enhanced biological activities other than sweetness.
Enzymatic Transglycosylation: Conversely, enzymes can be used to add sugar units to the this compound molecule. Cyclodextrin glucanotransferases (CGTases) have been employed to transfer glucose residues from a donor substrate, such as starch, to mogroside V. researchgate.net This process, known as transglycosylation, results in the formation of new derivatives with one or more additional glucose units. Sensory evaluation of these transglycosylated products has shown that while the intensity of sweetness may decrease with an increasing number of glucose residues, the quality of the sweetness is often improved, with reductions in bitterness and undesirable aftertastes. researchgate.net
| Enzyme Type | Specific Enzyme Example | Transformation | Substrate | Key Products | Purpose/Outcome |
|---|---|---|---|---|---|
| Glycoside Hydrolase | β-glucosidase | Deglycosylation (Hydrolysis) | Mogroside V | Siamenoside I, Mogroside IV, Mogroside IIIE | Production of less sweet, potentially more bioactive derivatives. nih.gov |
| Glucanotransferase | Cyclodextrin Glucanotransferase (CGTase) | Transglycosylation | Mogroside V | Glucosylated Mogroside V derivatives | Improvement of taste quality (reduced bitterness and aftertaste). researchgate.net |
| Glycosyltransferase | UGT94-289-3 | Glycosylation | Mogroside IIE, Mogroside III | Mogroside V, Mogroside VI | Conversion of bitter precursors to sweet mogrosides. researchgate.net |
Chemoenzymatic Synthesis Approaches for Tailored Mogrosides
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to create tailored mogrosides that may not be accessible through purely chemical or biological routes. This approach allows for the regioselective and bond-controllable modification of the mogrol scaffold.
A key strategy in the chemoenzymatic synthesis of mogrosides involves the use of specific UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to the mogrol aglycone or its partially glycosylated derivatives. nih.gov Researchers have successfully identified and engineered UGTs that can perform both the primary glycosylation of mogrol at the 3-OH and 24-OH positions and the subsequent branched glycosylation to build up the complex sugar chains of mogroside V. nih.gov
By carefully selecting and engineering these enzymes, it is possible to control the multi-glycosylation process with high efficiency. For instance, specific UGT mutants have been developed that exhibit significantly increased catalytic efficiency—by as much as 74 to 400-fold—for the branched glycosylation steps. nih.gov This has enabled the development of defined, multi-glycosylation routes that can sequentially convert mogrol into different isomers of mogroside V with excellent yields (91–99%). nih.gov
This powerful synthetic approach allows for the creation of a library of structurally diverse mogrosides. By potentially combining initial chemical modifications of the mogrol backbone with subsequent, highly specific enzymatic glycosylation steps, it is feasible to generate novel compounds with fine-tuned sweetness profiles and enhanced biological activities for applications in the food and pharmaceutical industries.
Future Research Trajectories and Innovations in Isomogroside V Science
Elucidation of Synergistic and Antagonistic Interactions with Other Phytochemicals
While Siraitia grosvenorii is known for its array of bioactive compounds, the specific synergistic or antagonistic interactions between Isomogroside V and other phytochemicals within the plant matrix, or in combination with external compounds, remain largely unexplored researchgate.net. Future research should focus on systematically investigating these interactions. Such studies could reveal how co-administration or co-extraction with other natural compounds might potentiate or modulate this compound's beneficial effects, such as its antioxidant, anti-inflammatory, or hypoglycemic properties researchgate.net. Understanding these complex relationships is crucial for developing optimized formulations and unlocking the full therapeutic potential of Siraitia grosvenorii extracts.
Advanced Biotechnological Approaches for Sustainable Production
The increasing demand for this compound necessitates the development of sustainable and scalable production methods beyond traditional agricultural extraction. Significant advancements are anticipated in the application of metabolic engineering and synthetic biology researchgate.netnih.govpnas.org. Research is progressing towards the de novo biosynthesis of mogrosides, including this compound, from simple sugars using engineered microorganisms, such as yeast researchgate.net. Furthermore, efforts are underway to engineer plants, including Nicotiana benthamiana, Arabidopsis thaliana, cucumber, and watermelon, to enhance mogroside production through genetic modification researchgate.netgoogle.com. Identifying and characterizing key enzymes in the mogroside biosynthetic pathway, such as specific UDP-glycosyltransferases (UGTs) and cytochrome P450 enzymes, is critical for optimizing these biotechnological approaches pnas.orgresearchgate.net. Enzymatic synthesis methods are also being explored to create novel mogroside derivatives or improve the efficiency of existing ones molaid.com.
In-depth Mechanistic Studies of Pharmacological Activities and Precise Target Identification
While several pharmacological activities of this compound have been identified, deeper mechanistic investigations are required to precisely pinpoint its molecular targets and pathways. Current research indicates that this compound promotes glucose uptake in liver cells (HepG2) by enhancing glucose transporter activity and directly inhibits α-glucosidase researchgate.net, suggesting significant potential in diabetes management. Its antioxidant properties stem from its ability to scavenge free radicals and reduce oxidative stress researchgate.net. Furthermore, this compound has demonstrated anti-inflammatory effects by reducing nitric oxide production and modulating inflammatory cytokines . Emerging research also points to its role in modulating signaling pathways such as STAT3, promoting apoptosis, and inducing cell cycle arrest in cancer cells mdpi.com. Additionally, this compound has been identified as a potential modulator of the β2-adrenergic receptor (β2-AR), which could be relevant for respiratory ailments nih.govresearchgate.net. Future studies will aim to comprehensively map these molecular interactions and identify specific protein targets for each observed activity.
Table 1: Identified Pharmacological Activities and Proposed Mechanisms of this compound
| Pharmacological Activity | Proposed Mechanism / Target | Primary Source(s) |
| Hypoglycemic | Enhances glucose uptake via glucose transporters; Inhibits α-glucosidase | , researchgate.net |
| Antioxidant | Scavenges free radicals; Reduces oxidative stress | , researchgate.net |
| Anti-inflammatory | Reduces nitric oxide (NO) production; Modulates inflammatory cytokines (e.g., IL-18, TNF-α) | |
| Anti-cancer | Modulates STAT3 signaling pathway; Promotes apoptosis; Induces cell cycle arrest; Inhibits ERK1 pathway (mogrol) | mdpi.com, researchgate.net |
| Respiratory Ailments | Targets β2-adrenergic receptor (β2-AR) | nih.gov, researchgate.net |
| Anti-glycation | Inhibits protein glycation and sugar oxidation | researchgate.net |
| Other | Inhibits Toll-like receptor 4 (TLR4) signaling pathway; Inhibits hypoxia-inducible factor-1α (HIF-1α) | nih.gov |
Development of High-Throughput Screening Platforms for Bioactivity Profiling
The efficient discovery of novel applications for this compound and its derivatives necessitates the development of advanced high-throughput screening (HTS) platforms. Currently, the identification of specific anti-respiratory compounds and their mechanisms within Siraitia grosvenorii is hindered by the lack of robust HTS methods researchgate.net. Future research should focus on creating and validating HTS assays that can rapidly assess this compound's bioactivity against a wide range of targets and disease models. Strategies combining techniques such as receptor chromatography with high-performance liquid chromatography (HPLC) show promise for the rapid screening and early evaluation of compounds binding to specific targets like the β2-adrenergic receptor nih.gov. Furthermore, leveraging high-throughput analytical techniques like HPTLC for chemical profiling can aid in understanding variations in bioactivity related to different processing methods researchgate.netresearchgate.netresearchgate.netcolab.wsresearchgate.net.
Computational and Systems Biology Integration for Predictive Modeling
The integration of computational and systems biology approaches offers powerful tools for accelerating this compound research. In silico studies, including molecular docking and network pharmacology, are already being employed to predict pharmacological targets and elucidate mechanisms of action, for instance, in the context of ovarian cancer and COVID-19 mdpi.comnih.gov. Future work will likely involve more extensive use of genomic, transcriptomic, and metabolomic data to map and understand the complex biosynthetic pathways of mogrosides pnas.orgresearchgate.net. Protein modeling can provide crucial insights into enzyme-substrate interactions within these pathways, aiding in the optimization of biotechnological production pnas.org. Predictive modeling, powered by these integrated biological datasets, can guide experimental design, forecast compound behavior, and identify novel therapeutic avenues for this compound.
Compound List:
this compound
Mogroside V
Siamenoside I
11-Oxomogroside V
Isomogroside IVa
Mogroside III
Mogroside IV
Mogroside IIE
Mogroside VIA
Mogroside VIB
Grosmomoside I
11-Oxomogrol
Mogroside II A
Mogroside II A1
Mogroside II A2
Mogroside II E
11-Oxomogroside II
Mogroside III A1
Mogroside III A2
Mogroside III E
11-Oxomogroside III
Mogroside IV A
11-Oxomogroside IV
Mogroside VI
Mogroside VI A
Mogroside VI B
11-epi-Mogroside V
Q & A
Q. What validated analytical methods are recommended for quantifying Isomogroside V in plant extracts, and how should experimental parameters be optimized?
Quantification requires high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection. Key parameters include:
- Column selection : Use C18 reverse-phase columns for polar compounds like this compound .
- Mobile phase optimization : Test gradients of acetonitrile/water with 0.1% formic acid to improve peak resolution .
- Validation : Establish linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) per ICH guidelines .
Q. How can researchers ensure the stability of this compound during extraction and storage?
Stability studies should assess:
- Solvent selection : Use methanol or ethanol at neutral pH to minimize hydrolysis .
- Temperature control : Store extracts at –20°C; avoid freeze-thaw cycles to prevent degradation .
- Degradation kinetics : Conduct accelerated stability tests (e.g., 40°C/75% RH) and monitor via HPLC to calculate shelf life .
Q. What spectroscopic techniques are most reliable for confirming the structural identity of this compound?
Combine nuclear magnetic resonance (NMR) and high-resolution MS (HR-MS):
- NMR : Assign proton (¹H) and carbon (¹³C) signals using 2D experiments (COSY, HSQC) to resolve glycosidic linkages .
- HR-MS : Confirm molecular formula (e.g., [M+H]+ m/z 1125.5432) with <5 ppm mass error .
- Reference standards : Cross-validate with authenticated samples from repositories like NIST .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic (PK) properties be systematically analyzed?
Address heterogeneity using meta-analytical frameworks:
- Statistical measures : Calculate Higgins’ I² to quantify variability across studies (e.g., I² >50% indicates substantial heterogeneity) .
- Subgroup analysis : Stratify data by administration route (oral vs. intravenous) or species (rat vs. human) to identify confounders .
- Sensitivity testing : Exclude outlier studies and reassess pooled PK parameters (e.g., bioavailability) .
Q. What experimental designs optimize enantioselective synthesis of this compound to improve yield and purity?
Focus on catalytic asymmetric glycosylation:
- Catalyst screening : Test chiral auxiliaries (e.g., Sharpless ligands) under varying temperatures (25–60°C) .
- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation .
- Purification : Apply preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiomers (>98% purity) .
Q. How can in vitro and in vivo models be integrated to elucidate this compound’s anti-inflammatory mechanisms?
Adopt a tiered approach:
- In vitro : Use LPS-induced RAW 264.7 macrophages to measure cytokine suppression (IL-6, TNF-α) via ELISA .
- Pathway analysis : Perform RNA-seq to identify modulated genes (e.g., NF-κB, MAPK pathways) and validate with siRNA knockdown .
- In vivo translation : Administer this compound (10–50 mg/kg) in murine colitis models and correlate histopathology with biomarker levels .
Methodological Best Practices
- Data presentation : Use tables to summarize validation parameters (e.g., linear range, RSD%) and figures to illustrate dose-response curves .
- Reproducibility : Document raw data, instrument settings, and statistical codes in supplementary materials per CONSORT guidelines .
- Ethical reporting : Disclose conflicts of interest and ensure animal studies comply with ARRIVE 2.0 guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
